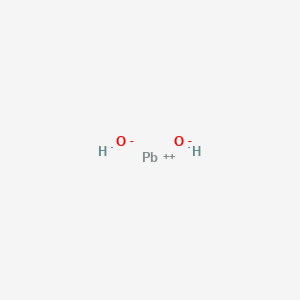

氢氧化铅(II)

描述

Lead(II) hydroxide, Pb(OH)2, is a hydroxide of lead, with lead in oxidation state +2 . It is typically insoluble in water, but it can dissolve in solutions containing excess hydroxide ions, forming plumbite ions .

Synthesis Analysis

Lead(II) hydroxide is formed when a hydroxide is added to a solution of a lead(II) salt, a hydrated lead oxide PbO·xH2O (with x < 1) is obtained . Careful hydrolysis of lead(II) acetate solution yields a crystalline product with a formula 6PbO·2H2O or Pb6O4(OH)4 .Molecular Structure Analysis

The particle size and crystal structure of lead(II) hydroxide nano powders are characterized by X-ray diffraction (XRD). The surface morphology of the sample is studied from SEM images. The FTIR spectrum is used to study the stretching and bending frequencies of molecular groups in the sample .Chemical Reactions Analysis

In aqueous solution, lead(II) hydroxide is a somewhat weak base, forming lead(II) ion, Pb2+, under weakly acidic conditions . Addition of excess hydroxide ion results in the formation of the colorless soluble tetrahydroxolead(II) complex ion .Physical And Chemical Properties Analysis

Lead(II) hydroxide has a molar mass of 241.2 g/mol and appears as a white amorphous powder . It has a density of 7.41 g/cm3 and decomposes at a melting point of 135 °C . It is soluble in dilute aqueous solutions of acids and alkalis; readily soluble in acetone, nitric acid, and acetic acid .科学研究应用

电子显微镜染色:氢氧化铅(II)已被用作电子显微镜中的电子不透明染料,以增强生物材料的电子散射特性。它能够对嵌入材料的细胞质膜、核糖体、糖原和核物质进行高强度染色 (Reynolds, 1963)。

熔融盐中的络合作用:在高温下研究氢氧化铅(II)在熔融碱金属硝酸盐中的络合作用揭示了特定的氢氧化铅(II)络合物的形成,为了解氢氧化铅(II)在这种环境中的行为提供了见解 (Bengtsson & Holmberg, 1990)。

纳米颗粒合成:已合成了氢氧化铅(II)纳米颗粒,用于潜在应用,并通过X射线衍射和扫描电子显微镜成像等技术进行表征。它们的性质,如5.41电子伏特的直接带隙,已被研究用于各个领域的潜在应用 (Devamani & Alagar, 2012)。

废水处理:已探索了氢氧化铅(II)用于从废水中去除铅(II)离子。研究表明,某些基于植物的吸附剂可以有效去除铅(II)离子,表明其在环境修复中的潜力 (Edokpayi et al., 2015)。

热性和结构研究:对各种铅(II)化合物,包括氢氧化铅(II),的形成、溶解度和热分解进行的研究,为了解其热性能和稳定性提供了宝贵见解,这对其在不同工业过程中的应用至关重要 (Narita et al., 1984)。

离子选择性电极:包含氢氧化铅(II)的铅(II)离子选择性陶瓷膜电极在分析应用中表现出潜力,为铅(II)离子提供高灵敏度和选择性,这对环境监测和其他分析目的至关重要 (Hirata & Higashiyama, 1971)。

氧化物的低温合成:研究探讨了从氢氧化铅(II)溶液中合成黄色氧化铅(II)的方法,突显了潜在的制造应用 (Yusupov & Mikhailov, 2010)。

安全和危害

属性

IUPAC Name |

lead(2+);dihydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2H2O.Pb/h2*1H2;/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNZYIVBHUDKWEO-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[OH-].[OH-].[Pb+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2O2Pb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601015737 | |

| Record name | Lead(2+) hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601015737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lead(II) hydroxide | |

CAS RN |

19783-14-3 | |

| Record name | Lead hydroxide (Pb(OH)2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19783-14-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lead(2+) hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601015737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

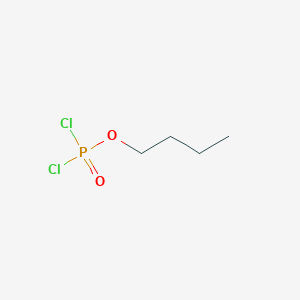

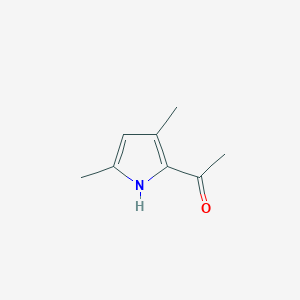

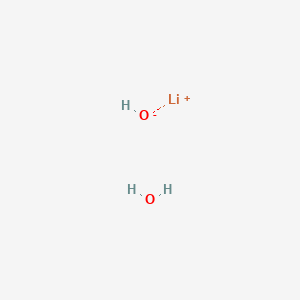

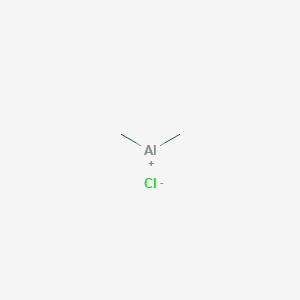

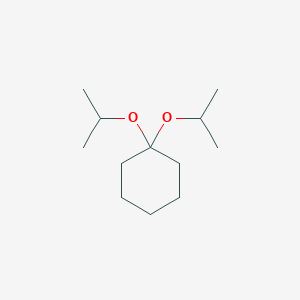

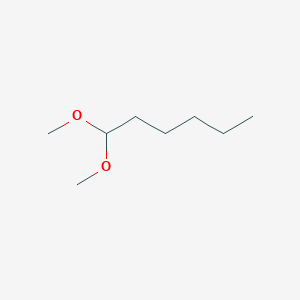

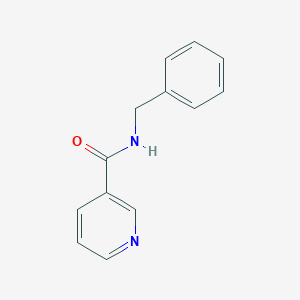

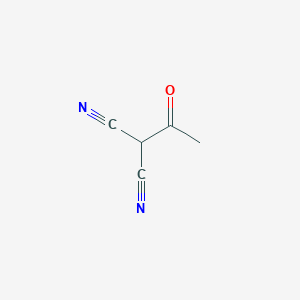

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

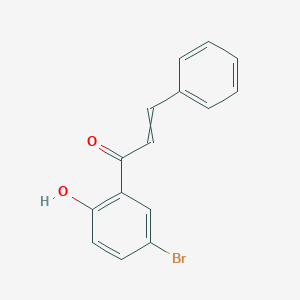

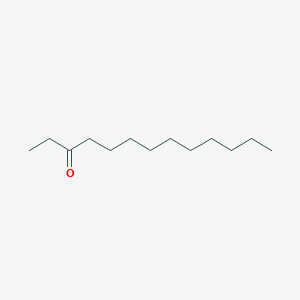

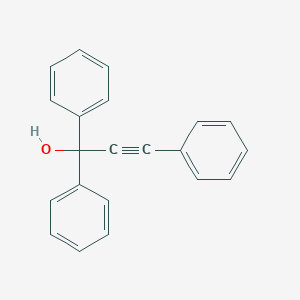

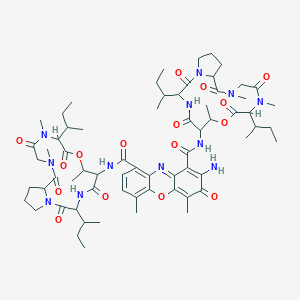

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。